3-Mercaptohexanol, (S)-
CAS No.: 90180-90-8
Cat. No.: VC13433565
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90180-90-8 |
---|---|
Molecular Formula | C6H14OS |
Molecular Weight | 134.24 g/mol |
IUPAC Name | (3S)-3-sulfanylhexan-1-ol |
Standard InChI | InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Standard InChI Key | TYZFMFVWHZKYSE-LURJTMIESA-N |
Isomeric SMILES | CCC[C@@H](CCO)S |
SMILES | CCCC(CCO)S |
Canonical SMILES | CCCC(CCO)S |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
(S)-3-Mercaptohexanol features a hydroxyl group at position 1 and a sulfanyl group at position 3 of a hexane backbone. The (S)-configuration at the chiral center (C3) distinguishes it from its (R)-enantiomer . Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 134.24 g/mol | |
Boiling Point | 250°C | |
Density | 0.97 g/cm³ | |
Water Solubility | Insoluble | |
Refractive Index | 1.479–1.481 |
The compound’s low water solubility and high volatility make it ideal for headspace analysis in gas chromatography (GC) .
Spectroscopic Identification
-
Mass Spectrometry: NIST data show a base peak at 61 () and molecular ion at 134.
-
NMR: HMDB reports -NMR signals at δ 0.80 (t, 3H, CH), 1.05–1.52 (m, 4H, CH), and 3.83 (m, 1H, CH-S).
Synthesis and Enantioselective Production
Chemical Synthesis
The Michael addition of L-cysteine to (2E)-2-hexenoic acid ethyl ester, followed by sodium trimethoxyborohydride reduction, yields diastereomeric mixtures of cysteine conjugates. Subsequent enzymatic cleavage using β-lyases (e.g., tryptophanase) releases (S)-3-mercaptohexanol with >98% enantiomeric excess (ee) .
Biocatalytic Approaches
Lipase B from Candida antarctica hydrolyzes 3-acetylthioesters enantioselectively, achieving an enantioselectivity () of 36 for (S)-3-mercaptohexanol . Immobilization boosts to 85, while tert-butyl alcohol as a cosolvent enhances yield (49% ee) .
Applications in Flavor and Fragrance
Sensory Profile
(S)-3-Mercaptohexanol contributes citrus, guava, and passion fruit notes at thresholds as low as 0.050 ppm . Its (R)-enantiomer, in contrast, exhibits sulfurous and meaty aromas .
Role in Wine Aroma
Precursor | Conversion Efficiency | Contribution to 3MH |
---|---|---|
Cys-3MH | <1% | 3–7% |
G-3MH | Not quantified | Major contributor |
Biosynthesis and Metabolic Pathways
Yeast-Mediated Release
Saccharomyces cerevisiae enzyme Str3p (cystathionine β-lyase) cleaves Cys-3MH to release 3MH . Overexpression of STR3 in yeast strains enhances thiol production by 2-fold .
Transport Mechanisms
The Opt1p glutathione transporter facilitates precursor uptake, with OPT1 knockout strains showing 50% reduced 3MH levels .
Analytical Methods
Enantioselective GC
Chiral columns (e.g., modified cyclodextrins) resolve (S)- and (R)-enantiomers, with (S)-3-mercaptohexanol eluting earlier .
LC-MS/MS
Diastereomers of Cys-3MH are quantified using deuterated internal standards, achieving detection limits of 0.1 µg/L .
Parameter | Detail |
---|---|
HS Code | 2930909090 |
MFN Tariff | 6.5% |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume